

A Comparative Performance Guide: O-desmethyl Mebeverine acid D5 in Bioanalytical Applications

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Compound of Interest

Compound Name: *O-desmethyl Mebeverine acid D5*

Cat. No.: *B1139145*

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For researchers, scientists, and drug development professionals engaged in the bioanalysis of mebeverine, the selection of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive comparison of the performance of **O-desmethyl Mebeverine acid D5**, a deuterated analog of a major mebeverine metabolite, in various biological fluids. The performance of this stable isotope-labeled internal standard is evaluated against alternative standards, supported by experimental data to inform method development and validation strategies.

O-desmethyl Mebeverine acid D5: The Gold Standard for Mebeverine Bioanalysis

O-desmethyl Mebeverine acid D5 is a deuterium-labeled version of O-desmethyl Mebeverine acid, a significant metabolite of the antispasmodic drug mebeverine.^{[1][2][3][4]} Its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis is considered the "gold standard".^{[5][6]} This is because its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.^{[5][6]} This co-elution and analogous behavior effectively compensate for variability in extraction recovery, matrix effects, and instrument response, leading to superior accuracy and precision in quantitative analysis.^{[5][7]}

Performance in Human Plasma

A key study by Moskaleva et al. (2017) provides a detailed account of a validated HPLC-MS/MS method for the simultaneous quantification of three major mebeverine metabolites—mebeverine alcohol (MAL), mebeverine acid (MAC), and desmethyimebeverine acid (DMAC)—in human plasma, utilizing **O-desmethyl Mebeverine acid D5** (referred to as $^2\text{H}_5$ -DMAC) as the internal standard.[8] The performance of this method is summarized in the tables below.

Table 1: Method Validation Parameters in Human Plasma

Parameter	Mebeverine Alcohol (MAL)	Mebeverine Acid (MAC)	Desmethyimebeverine Acid (DMAC)
Linearity Range (ng/mL)	0.1 - 10	1 - 100	5 - 1000
Correlation Coefficient (r^2)	>0.99	>0.99	>0.99
Lower Limit of Quantification (LLOQ) (ng/mL)	0.1	1	5

Table 2: Accuracy and Precision in Human Plasma

Analyte	Concentration Level	Within-Run Accuracy (%RE)	Within-Run Precision (%CV)	Between-Run Accuracy (%RE)	Between-Run Precision (%CV)
MAL	LLOQ (0.1 ng/mL)	-4.04 to 4.60	0.31 to 6.43	-3.50 to 4.20	1.25 to 5.80
Low QC (0.3 ng/mL)	-3.67 to 3.67	1.54 to 4.58	-2.67 to 3.33	2.15 to 4.98	
Mid QC (5 ng/mL)	-2.80 to 2.40	0.89 to 3.54	-2.00 to 2.20	1.54 to 3.98	
High QC (8 ng/mL)	-2.25 to 2.13	0.65 to 2.87	-1.75 to 1.88	1.15 to 3.12	
MAC	LLOQ (1 ng/mL)	-3.80 to 4.10	0.54 to 5.87	-3.10 to 3.80	1.87 to 5.12
Low QC (3 ng/mL)	-3.10 to 3.50	1.12 to 4.12	-2.50 to 3.10	1.98 to 4.56	
Mid QC (50 ng/mL)	-2.50 to 2.80	0.78 to 3.12	-1.90 to 2.40	1.23 to 3.54	
High QC (80 ng/mL)	-2.10 to 2.40	0.54 to 2.56	-1.60 to 2.10	0.98 to 2.98	
DMAC	LLOQ (5 ng/mL)	-3.50 to 3.90	0.87 to 5.12	-2.90 to 3.40	1.54 to 4.87
Low QC (15 ng/mL)	-2.90 to 3.20	0.98 to 3.87	-2.40 to 2.90	1.65 to 4.12	
Mid QC (500 ng/mL)	-2.10 to 2.50	0.65 to 2.87	-1.70 to 2.10	1.12 to 3.12	
High QC (800 ng/mL)	-1.80 to 2.10	0.45 to 2.12	-1.40 to 1.80	0.87 to 2.54	

Data extracted from Moskaleva et al., 2017.[8]

Table 3: Recovery and Matrix Effect in Human Plasma

Analyte	Recovery (%)	Matrix Effect (%)
MAL	>85	Not explicitly stated, but method validated
MAC	>85	Not explicitly stated, but method validated
DMAC	>85	Not explicitly stated, but method validated
² H ₅ -DMAC (IS)	>85	Not explicitly stated, but method validated

Data extracted from Moskaleva et al., 2017.[8]

Performance in Other Biological Fluids: A Data Gap

Despite a thorough review of the scientific literature, specific performance data for the use of **O-desmethyl Mebeverine acid D5** as an internal standard in human urine and serum could not be located. While studies have reported the analysis of mebeverine metabolites in urine, these have either not employed a deuterated internal standard or have not provided detailed validation data comparable to that available for plasma.[9][10] This represents a significant data gap for researchers wishing to develop and validate bioanalytical methods for mebeverine in these matrices. The principles of using a deuterated internal standard suggest that it would likely offer similar advantages in urine and serum, but experimental validation is required.

Comparison with Alternative Internal Standards

The ideal internal standard is a stable isotope-labeled version of the analyte.[6] However, in some cases, alternative structural analogs are used.

Deuterated Analogs

Besides **O-desmethyl Mebeverine acid D5**, other deuterated analogs of mebeverine and its metabolites, such as Desmethyl Mebeverine Alcohol-D5, are commercially available.[11] While

these could potentially serve as internal standards, published performance data in biological matrices is scarce, preventing a direct comparison.

Structural Analogs

One older study on the analysis of mebeverine acid utilized yohimbine as an internal standard. [12] Yohimbine is an indole alkaloid and is structurally dissimilar to the phenethylamine-derived mebeverine metabolites. The use of such a non-analogous internal standard is generally not recommended in modern bioanalysis as it may not adequately compensate for variations in sample preparation and matrix effects.[7] Unfortunately, comparative performance data between yohimbine and a deuterated internal standard for mebeverine analysis is not available.

Another study investigating the bioequivalence of alverine utilized mebeverine itself as an internal standard. While this demonstrates the chromatographic properties of mebeverine, it does not provide a suitable comparison for the analysis of mebeverine's own metabolites.

The lack of published comparative data underscores the current reliance on and acceptance of **O-desmethyl Mebeverine acid D5** as the preferred internal standard for the bioanalysis of mebeverine metabolites.

Experimental Protocols

The following is a detailed methodology for the quantification of mebeverine metabolites in human plasma using **O-desmethyl Mebeverine acid D5** as an internal standard, based on the work of Moskaleva et al. (2017).[8]

Sample Preparation

- **Protein Precipitation:** To 100 µL of human plasma, add 200 µL of a protein precipitation solution (e.g., acetonitrile) containing the internal standard, **O-desmethyl Mebeverine acid D5**.
- **Vortexing:** Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

- **Centrifugation:** Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- **Supernatant Transfer:** Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Liquid Chromatography

- **LC System:** A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- **Column:** A reversed-phase C8 column (e.g., Acquity UPLC BEH C8, 1.7 μ m, 2.1 x 50 mm).
- **Mobile Phase A:** An aqueous solution with a modifier (e.g., 0.1% formic acid in water).
- **Mobile Phase B:** An organic solvent with a modifier (e.g., 0.1% formic acid in acetonitrile).
- **Gradient Elution:** A gradient program to separate the analytes and the internal standard.
- **Flow Rate:** A suitable flow rate for the column dimensions (e.g., 0.4 mL/min).
- **Injection Volume:** A small injection volume (e.g., 5 μ L).
- **Column Temperature:** Maintained at a constant temperature (e.g., 40 °C).

Mass Spectrometry

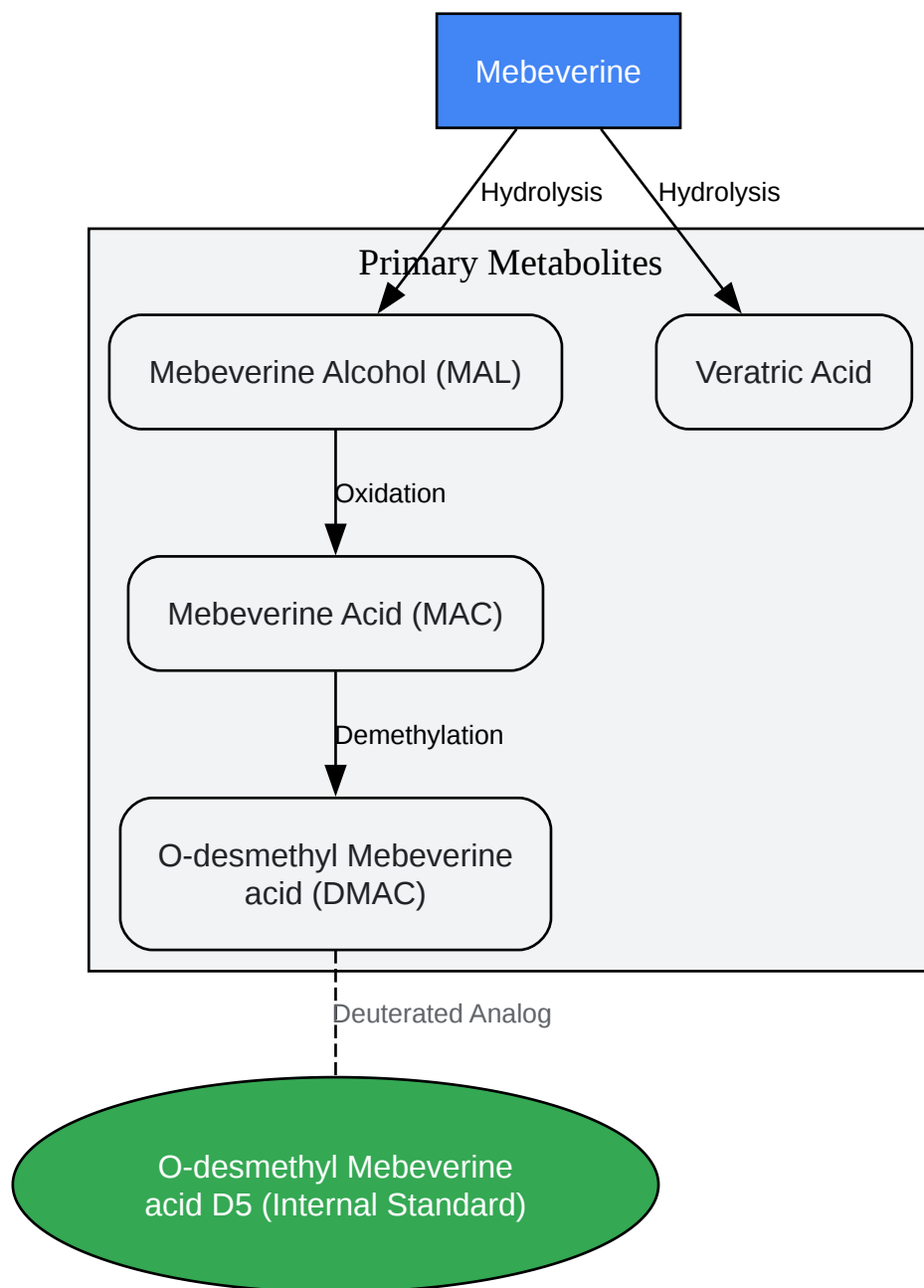
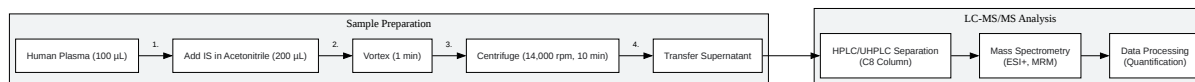
- **MS System:** A triple quadrupole mass spectrometer.
- **Ionization Source:** Electrospray ionization (ESI) in positive ion mode.
- **Detection:** Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Mebeverine Alcohol (MAL)	266.2	135.1
Mebeverine Acid (MAC)	280.2	135.1
DesmethyImebeverine Acid (DMAC)	266.2	121.1
O-desmethyl Mebeverine acid D5 (IS)	271.2	121.1

Data extracted from Moskaleva et al., 2017.[8]

Visualizations

Experimental Workflow



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